3-Deoxy-3-fluoro-D-galactitol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

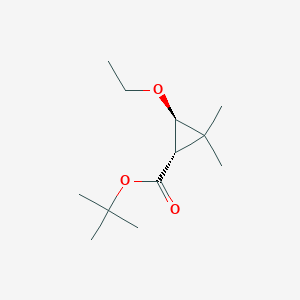

The synthesis of 3-deoxy-3-fluoro-D-galactitol involves several key steps, starting from precursor molecules such as 1,2:5,6-di-O-isopropylidene-α-D-gulofuranose. The synthesis process is designed to introduce a fluorine atom at the specific position of the carbohydrate molecule while maintaining the integrity of the rest of the molecular structure. Techniques such as tritylation, acetylation, and detritylation have been employed to achieve the desired product with high specificity and yield (Brimacombe et al., 1970).

Molecular Structure Analysis

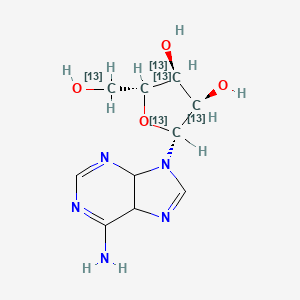

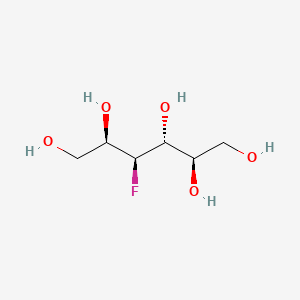

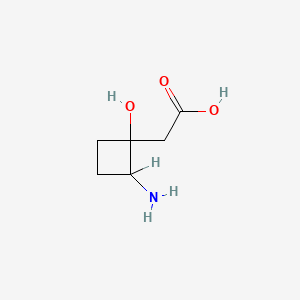

The molecular structure of 3-deoxy-3-fluoro-D-galactitol has been elucidated through various analytical techniques, including crystallography and nuclear magnetic resonance (NMR) spectroscopy. These studies have confirmed the relative stereochemistry of the molecule and the absolute stereochemistry derived from the starting material, D-galactose. In the crystal, molecules are linked by hydrogen bonds, forming a three-dimensional network (Jenkinson et al., 2010).

Wissenschaftliche Forschungsanwendungen

Structural Analysis and Synthesis

Crystal Structure Confirmation

The crystal structure of a compound closely related to 3-Deoxy-3-fluoro-D-galactitol, C6H13FO5, was confirmed, revealing the stereochemistry of the molecule and demonstrating its potential for detailed structural studies. This compound was derived from D-galactose, highlighting the utility of fluorinated carbohydrates in structural biology and chemistry (Jenkinson et al., 2010).

Synthetic Routes

Novel synthetic routes have been developed to create acetylated 3-deoxy-3-fluoro and 4-deoxy-4-fluoro analogs of D-glucosamine and D-galactosamine, showcasing the advancements in the synthesis of fluorinated carbohydrates. These compounds are essential for studying protein-carbohydrate interactions and understanding complex glycan biosynthesis (Horník et al., 2016).

Metabolic Studies and Imaging

Liver Metabolism and Imaging

A study using a galactose analog, 2-[18F]fluoro-2-deoxy-D-galactose (FDGal), for positron emission tomography (PET) imaging, demonstrated the feasibility of functional treatment planning in stereotactic body radiotherapy of liver metastases. This approach minimizes radiation dose to well-functioning liver tissue, indicating the potential of fluorinated galactose derivatives in medical imaging and therapy (Fode et al., 2017).

Breast Cancer Imaging

The synthesis and preliminary evaluation of 1-[18F]Fluoro-1-deoxy-2,5-anhydro-D-mannitol as a radiotracer for PET imaging of breast tumors revealed a slightly higher uptake in breast tumors compared to normal tissue. This study suggests the potential of developing PET radiotracers based on fluorinated carbohydrates for cancer diagnosis (Niu et al., 2013).

Biochemical Applications

Glycoconjugate Synthesis

Research into the enzymatic synthesis of 3-deoxy-3-fluoro-l-fucose and its incorporation into glycoconjugates has demonstrated the utility of fluorinated sugars as chemical probes in glycobiology. This innovative approach allows for the exploration of carbohydrate-related biological processes and the development of novel biochemical tools (Valverde et al., 2020).

Eigenschaften

IUPAC Name |

(2R,3R,4S,5R)-4-fluorohexane-1,2,3,5,6-pentol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13FO5/c7-5(3(10)1-8)6(12)4(11)2-9/h3-6,8-12H,1-2H2/t3-,4-,5+,6-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEGLBRXQLUKRML-ARQDHWQXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(CO)O)F)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]([C@H]([C@@H](CO)O)F)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13FO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2R,3R,4S,5R)-4-Fluorohexane-1,2,3,5,6-pentol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-[2-[[(2S)-2-hydroxy-3-phenoxypropyl]amino]ethoxy]phenoxy]acetic acid](/img/structure/B1146117.png)

![Oxiranecarboxaldehyde, 3-(3-pentenyl)-, [2R-[2alpha,3beta(E)]]- (9CI)](/img/no-structure.png)

![N-[3-[(2-chloro-1,3-thiazol-5-yl)methyl]-2,2,6,6-tetradeuterio-5-methyl-1,3,5-oxadiazinan-4-ylidene]nitramide](/img/structure/B1146126.png)